(R)-Sitcp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

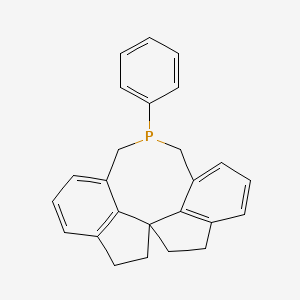

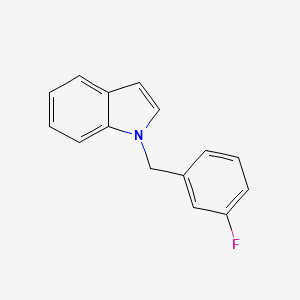

(R)-Sitcp is a chiral compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, neurobiology, and biochemistry. The compound has been found to possess unique properties that make it an ideal candidate for scientific research, including its ability to interact with specific receptors in the brain and its ability to modulate the activity of certain enzymes.

Scientific Research Applications

Enantioselective Synthesis of Tetrahydropyridines

The (R)-Sitcp, a spiro-type monoaryl phosphine catalyst, has been effectively utilized in the enantioselective organocatalytic synthesis of tetrahydropyridines, which are significant in the development of N-heterocyclic compounds. This process involves a formal [4+2] cycloaddition of saccharin-derived ketimines and α-methyl allenoate, yielding tetrahydropyridines with a chiral tetrasubstituted carbon stereogenic center. The synthesis demonstrates high yields, excellent regioselectivities, and enantioselectivities up to 93% ee, showcasing the catalyst's potential in creating complex molecular architectures with significant stereochemical control (Takizawa et al., 2014).

Asymmetric Annulations for Atropoisomeric Furans

(R)-Sitcp has also been applied in phosphine-catalyzed asymmetric (3+2) annulations, combining δ-acetoxy allenoates with 2-naphthols. This method facilitates the formation of 1,2-dihydronaphtho[2,1-b]furans, yielding products with moderate to good yields and high enantioselectivity. This approach is particularly noteworthy for its utility in constructing enantiomerically enriched atropoisomeric furans, leveraging a central to axial chirality conversion strategy. This expands the utility of (R)-Sitcp in synthesizing optically active compounds, which are valuable in various chemical and pharmaceutical applications (Wang & Tong, 2017).

Catalytic Asymmetric Dienylation

Further research demonstrates the use of (R)-Sitcp in catalytic asymmetric dienylation processes, specifically targeting para-quinone methides with allenoates. This novel catalysis results in dienylated bisarylmethides with moderate to good yields and outstanding enantioselectivities ranging from 90-98% ees. The process highlights the catalyst's efficacy in promoting 1,2 H-shift and umpolung of allenoates, contributing significantly to the field of asymmetric synthesis and the development of chiral molecules (Wang et al., 2019).

properties

IUPAC Name |

10-phenyl-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23P/c1-2-10-22(11-3-1)26-16-20-8-4-6-18-12-14-25(23(18)20)15-13-19-7-5-9-21(17-26)24(19)25/h1-11H,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPJMVSYFGSRTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC23CCC4=C2C(=CC=C4)CP(CC5=CC=CC1=C35)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Sitcp | |

Q & A

A: (R)-SITCP functions as a nucleophilic organocatalyst. It achieves this by employing its phosphorus atom to initially attack the electron-deficient site of allenoates, generating a zwitterionic intermediate. This reactive species then interacts with various electrophiles, facilitating a range of cycloaddition reactions. This interaction induces chirality in the product due to the inherent chirality of the (R)-SITCP catalyst. [, , , , , , ]

A: (R)-SITCP has demonstrated remarkable efficacy in catalyzing various enantioselective cycloaddition reactions, including [3+2] and [4+2] cycloadditions. [, , , , , , ] Specifically, it has proven successful in:

- [4+2] Cycloaddition of Ketimines with Allenoates: This reaction provides access to tetrahydropyridines possessing a chiral tetrasubstituted carbon stereogenic center. []

- [3+2] Annulation of δ-Acetoxy Allenoates with 2-Naphthols: This reaction enables the synthesis of enantioenriched atropoisomeric furans. []

- [3+2] Cycloaddition of Benzofuranone-derived Olefins with Allenoates: This reaction allows for the highly regio-, diastereo-, and enantioselective synthesis of spiro-benzofuranones. []

- [4+3] Annulation of β'-Acetoxy Allenoates with 1C,3N-Dinucleophiles: This reaction offers a route to functionalized azepine derivatives. []

- [3+2] Annulations of δ-Acetoxy Allenoates with β-Carbonyl Amides: This reaction enables the synthesis of spirocyclic β-keto γ-lactams with excellent stereoselectivity. []

- [4+1] Spiro-annulation Reaction Using Allenyl Imide and Methylene Cyclocompounds: This reaction enables the construction of various spiro-2-cyclopenten-1-ones. []

- Dienylation of p-Quinone Methides with Allenoates: This reaction allows access to various chiral dienylated bisarylmethides with excellent enantioselectivities. []

A: A significant advantage of employing (R)-SITCP is its ability to induce high enantioselectivity in the products. For instance, in the synthesis of tetrahydropyridines, enantiomeric excesses (ee) of up to 93% have been achieved. [] This characteristic makes it a powerful tool for constructing chiral molecules, which are highly sought after in fields like medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2620594.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2620596.png)

![7-Hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620597.png)

![methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620598.png)

![1-(3,4-dimethylphenyl)-7-((2-ethoxyethyl)thio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2620599.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2620601.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2620607.png)

![7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2620609.png)